molecular formula C11H16N2O2 B12640817 N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide CAS No. 919997-09-4

N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide

Cat. No.: B12640817
CAS No.: 919997-09-4
M. Wt: 208.26 g/mol
InChI Key: WNBYDTHLPXGJJE-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide is an organic compound with a complex structure that includes a hydroxy group, a methylphenyl group, and a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under acidic conditions.

    Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the intermediate compound reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(2-methylphenyl)acetamide
  • N-Hydroxy-N-(2-methylphenyl)propionamide
  • N-Hydroxy-N-(2-methylphenyl)butyramide

Uniqueness

N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919997-09-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-hydroxy-3-[(2-methylphenyl)methylamino]propanamide

InChI

InChI=1S/C11H16N2O2/c1-9-4-2-3-5-10(9)8-12-7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14)

InChI Key

WNBYDTHLPXGJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCC(=O)NO

Origin of Product

United States

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